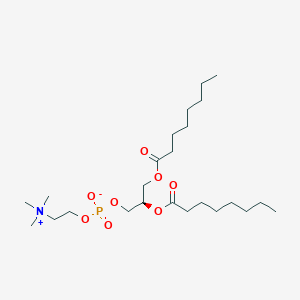![molecular formula C10H15O4P B096687 Dimethyl [(4-methoxyphenyl)methyl]phosphonate CAS No. 17105-65-6](/img/structure/B96687.png)
Dimethyl [(4-methoxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Dimethyl [(4-methoxyphenyl)methyl]phosphonate is C10H15O4P . The exact mass is 230.07079595 g/mol .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Dimethyl [(4-methoxyphenyl)methyl]phosphonate .Physical And Chemical Properties Analysis
Dimethyl [(4-methoxyphenyl)methyl]phosphonate has a molecular weight of 230.20 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 289.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Organic Synthesis
Dimethyl [(4-methoxyphenyl)methyl]phosphonate is utilized in organic synthesis, particularly in the preparation of tertiary phosphines. These compounds serve as ligands in transition metal catalysis and organocatalysis, which are pivotal in synthesizing complex organic molecules. The compound’s ability to act as a phosphorus source is crucial for creating new molecular structures with potential applications in pharmaceuticals and agrochemicals .
Material Science
In material science, this phosphonate derivative can be used to synthesize monomers for the creation of new porous organic ligands. These materials have significant implications for gas storage, separation technologies, and catalysis, contributing to advancements in sustainable materials and green chemistry .
Medicinal Chemistry
The compound’s structural framework is valuable in medicinal chemistry for the design of novel drug candidates. Its phosphonate group can mimic biological molecules, making it a potential candidate for drug design and discovery, especially in targeting enzymes that interact with phosphate or phosphonate substrates .
Analytical Chemistry
In analytical chemistry, Dimethyl [(4-methoxyphenyl)methyl]phosphonate can be used as a standard or reference compound in various spectroscopic and chromatographic methods. This helps in the accurate identification and quantification of similar compounds in complex mixtures .
Chemical Warfare Agent Research
Although not an application in the traditional sense, it’s important to note that related compounds like Dimethyl methylphosphonate are listed as schedule 2 chemicals due to their potential use in the production of chemical weapons. Research into these compounds is strictly regulated and is aimed at developing countermeasures and protective technologies .
Luminescent Materials
The compound’s derivatives can be used in the synthesis of luminescent materials. For instance, it can be a precursor for phosphine ligands that form complexes with metals, resulting in compounds that exhibit luminescence. These materials have applications in optoelectronics, such as in the development of OLEDs (Organic Light Emitting Diodes) .
Catalysis
Dimethyl [(4-methoxyphenyl)methyl]phosphonate can be transformed into various phosphine ligands that play a critical role in catalysis. These ligands can be tailored to induce or enhance the reactivity of metal catalysts in processes such as hydrogenation, carbon-carbon bond formation, and polymerization .
Structural Studies
The compound is also significant in structural studies, where its crystal structure can be determined through X-ray diffraction. Understanding its molecular geometry and electronic structure is essential for designing molecules with desired properties and functions .
Mécanisme D'action
Target of Action
This compound is a type of organophosphorus compound
Mode of Action
Organophosphorus compounds are generally known to interact with their targets through the phosphorus atom, which can form strong covalent bonds with biological molecules .
Pharmacokinetics
As an organophosphorus compound, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized in the liver, and excreted in the urine . .
Propriétés
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-12-10-6-4-9(5-7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCGNUMBCREJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378701 |
Source


|
| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
CAS RN |
17105-65-6 |
Source


|
| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

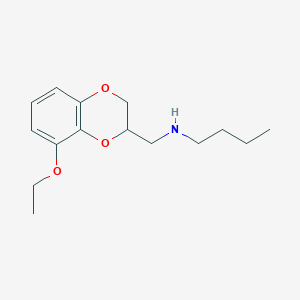



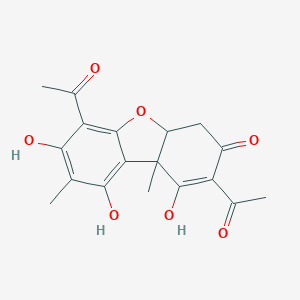
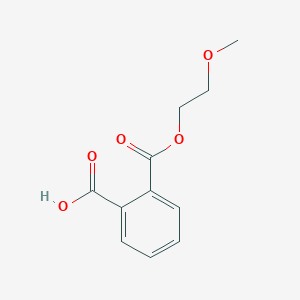


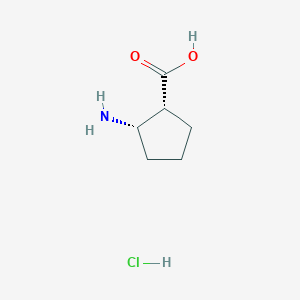

![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)

![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
